molecular formula C8H12O3 B2848544 Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate CAS No. 78685-51-5

Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate

Cat. No.: B2848544
CAS No.: 78685-51-5
M. Wt: 156.181
InChI Key: GYEUKBYFWMJNSM-UHFFFAOYSA-N
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Description

Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate (CAS: 78685-51-5, MFCD21332873) is a cyclobutane-derived ester characterized by a strained four-membered ring substituted with two methyl groups, a ketone (oxo) group, and a methyl ester moiety . Its molecular formula is C₈H₁₂O₃ (molecular weight: 168.18 g/mol). This compound serves as a synthetic intermediate in organic chemistry, particularly in reactions exploiting ring strain for selective transformations. Its structural uniqueness arises from the cyclobutane ring, which imparts distinct reactivity compared to linear or larger cyclic analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate can be synthesized through the reaction of cyclobutanecarboxylic acid with methanol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate esterification. The general reaction is as follows:

Cyclobutanecarboxylic acid+MethanolMethyl 2,2-dimethyl-3-oxocyclobutanecarboxylate+Water\text{Cyclobutanecarboxylic acid} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} Cyclobutanecarboxylic acid+Methanol→Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate+Water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 2,2-dimethyl-3-oxocyclobutanecarboxylic acid.

    Reduction: Formation of 2,2-dimethyl-3-hydroxycyclobutanecarboxylate.

    Substitution: Formation of various substituted cyclobutanecarboxylates depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The cyclobutane ring structure may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 2,2-Dimethyl-3-Hydroxycyclobutanecarboxylate

  • Structure : Differs by replacing the oxo group with a hydroxyl (-OH) group.
  • Molecular Formula : C₈H₁₄O₃ (MW: 158.195 g/mol) .
  • Key Properties :
    • Boiling Point: 260.2±35.0°C (predicted)
    • Density: 1.16±0.1 g/cm³
    • Hydrogen Bonding: The hydroxyl group enables stronger intermolecular interactions, increasing solubility in polar solvents compared to the oxo analog .
  • Applications : Used in pharmaceutical intermediates where hydrogen bonding is critical for biological activity.

2,2-Dimethyl-3-Oxocyclobutane-1-Carboxylic Acid

  • Structure : The free acid form of the target compound.
  • Molecular Formula : C₇H₁₀O₃ (MW: 142.15 g/mol) .
  • Key Differences :
    • Lacks the methyl ester group, making it more acidic (pKa ~3–4 for carboxylic acids vs. ~25 for esters).
    • Reactivity: Prone to decarboxylation under thermal or basic conditions, unlike the ester .

Methyl Cyclohexanecarboxylate Derivatives

  • Examples : Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate (CAS: 32767-46-7) .
  • Structure : Six-membered cyclohexane ring with reduced ring strain.
  • Key Differences :
    • Stability : Lower ring strain in cyclohexane derivatives enhances thermal stability.
    • Physical Properties : Higher boiling points (e.g., ~280–300°C for cyclohexane esters) due to increased molecular weight and reduced volatility .

Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)

  • Structure: Complex fused tricyclic diterpenoid backbone .
  • Key Differences: Natural vs. Synthetic Origin: Diterpenoids are often isolated from plant resins, whereas cyclobutane derivatives are synthetic. Applications: Diterpenoids exhibit biological activities (e.g., antimicrobial), while cyclobutane esters are primarily used in materials science or asymmetric synthesis .

Data Tables

Table 1. Key Physical and Structural Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Boiling Point (°C) Density (g/cm³)
Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate C₈H₁₂O₃ 168.18 78685-51-5 Oxo, ester Not reported Not reported
Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate C₈H₁₄O₃ 158.195 527751-16-2 Hydroxyl, ester 260.2±35.0 1.16±0.1
2,2-Dimethyl-3-oxocyclobutane-1-carboxylic acid C₇H₁₀O₃ 142.15 3183-43-5 Oxo, carboxylic acid Not reported Not reported
Methyl 4,4-dimethyl-2-oxocyclohexanecarboxylate C₁₀H₁₆O₃ 184.23 32767-46-7 Oxo, ester ~280–300 (predicted) ~1.10 (predicted)

Table 2. Reactivity Comparison

Compound Reactivity Profile Applications
This compound High reactivity in ring-opening reactions due to cyclobutane strain; ketone enables nucleophilic additions. Asymmetric catalysis, polymer precursors
Methyl 2,2-dimethyl-3-hydroxycyclobutanecarboxylate Moderate reactivity; hydroxyl group participates in ester hydrolysis or oxidation. Pharmaceutical intermediates
Diterpenoid methyl esters Low reactivity; stability suited for natural product isolation and characterization. Bioactive compound research

Research Findings and Challenges

  • Synthetic Accessibility : Cyclobutane derivatives require specialized methods like [2+2] photocycloadditions or strain-driven ring closures, whereas cyclohexane analogs are accessible via conventional esterification .
  • Stability Issues : The target compound’s cyclobutane ring may decompose under prolonged storage or harsh conditions, necessitating inert atmospheres for handling .

Biological Activity

Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate (CAS: 78685-51-5) is a cyclobutane derivative with a molecular formula of C8_8H12_{12}O3_3 and a molar mass of approximately 156.18 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and organic synthesis.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Functional Groups : Methyl ester and ketone functionalities.
  • Solubility : Slightly soluble in water, with better solubility in organic solvents.
  • Synthesis : It can be synthesized through various organic reactions, including cyclization and esterification processes.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Inhibition of Melanin Biosynthesis : Preliminary studies suggest that this compound may inhibit enzymes involved in the melanogenesis pathway, potentially making it useful for treating skin pigmentation disorders.
  • Anti-inflammatory Properties : Derivatives of this compound have shown promise as anti-inflammatory agents. The mechanisms involve modulation of inflammatory pathways, although specific pathways remain to be fully elucidated.
  • Analgesic Effects : Some studies indicate that compounds similar to this compound may possess analgesic properties, warranting further investigation into their therapeutic potential.

Table 1: Summary of Biological Activities

Activity Mechanism References
Inhibition of MelaninInteraction with melanogenesis enzymes
Anti-inflammatoryModulation of inflammatory mediators
AnalgesicPotential interaction with pain pathways

Case Study: Melanin Biosynthesis Inhibition

A study conducted on the effects of this compound demonstrated its ability to inhibit melanin production in cultured melanocytes. The compound was found to significantly reduce melanin levels compared to control groups, suggesting its potential application in treating hyperpigmentation disorders. Further mechanistic studies are needed to identify the specific enzymes affected by the compound.

Case Study: Anti-inflammatory Activity

Research involving animal models has shown that derivatives of this compound exhibit significant anti-inflammatory effects. The compounds were administered to models of induced inflammation, resulting in reduced swelling and pain responses. The underlying mechanisms were linked to the inhibition of pro-inflammatory cytokines and mediators .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate, and how can its purity be validated?

  • Methodology : The compound is typically synthesized via cyclization reactions or esterification of cyclobutane derivatives. For example, nucleophilic acyl substitution using methyl chloride on a pre-formed 3-oxocyclobutanecarboxylic acid intermediate may yield the ester. Purity validation involves gas chromatography (GC) or HPLC coupled with mass spectrometry (MS) to detect impurities. High-purity batches (≥95%) are commercially available, as noted in supplier catalogs .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the cyclobutane ring structure, methyl ester groups, and ketone position.
  • IR Spectroscopy : Peaks at ~1700–1750 cm1^{-1} for ester carbonyl (C=O) and ketone groups.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C9_9H14_{14}O3_3, theoretical 170.0943 g/mol) .

Q. How can researchers experimentally determine the solubility and stability of this compound under varying conditions?

  • Methodology : Solubility can be tested via gravimetric analysis in solvents (e.g., water, ethanol, DMSO). Stability studies under acidic/basic conditions or elevated temperatures may involve kinetic monitoring using UV-Vis spectroscopy or NMR. For example, the ketone group’s susceptibility to nucleophilic attack could be assessed by tracking degradation products .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or ester group variation) impact the reactivity of this compound?

  • Methodology : Comparative studies with analogs like Ethyl 1-methyl-3-oxocyclobutane-1-carboxylate (lacking a methyl group) or Methyl 3-oxocyclobutanecarboxylate (different substituents) can reveal steric/electronic effects. Computational modeling (DFT) and kinetic experiments (e.g., reaction rates with Grignard reagents) provide mechanistic insights .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) for this compound?

  • Methodology : Discrepancies may arise from impurities (e.g., residual solvents) or stereochemical variations. Cross-validation using 2D NMR (COSY, HSQC) and X-ray crystallography (if crystalline) clarifies structural ambiguities. Repetition under anhydrous conditions or recrystallization improves data reliability .

Q. What role does this compound play in synthesizing bioactive analogs, and how are these activities assessed?

  • Methodology : The compound serves as a precursor for cyclobutane-based pharmacophores. Derivatives can be tested for antibacterial activity via MIC assays (e.g., against E. coli or S. aureus) or enzyme inhibition studies (e.g., cyclooxygenase). Structural analogs in antimicrobial research, such as chromium complexes of cyclobutane derivatives, provide reference activity profiles .

Q. How can synthetic pathways for this compound be optimized to enhance yield or reduce byproducts?

  • Methodology : Reaction optimization includes:

  • Catalyst screening (e.g., Lewis acids for cyclization).
  • Solvent selection (polar aprotic solvents like THF may improve ketone stability).
  • Temperature control to minimize thermal degradation. Process analytical technology (PAT) tools, such as in-situ FTIR, enable real-time monitoring .

Properties

IUPAC Name

methyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-8(2)5(4-6(8)9)7(10)11-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEUKBYFWMJNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1=O)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78685-51-5
Record name methyl 2,2-dimethyl-3-oxocyclobutane-1-carboxylate
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Synthesis routes and methods

Procedure details

The suspension of methyl acrylate (1.3 equiv.), 1-chloro-N,N,2-trimethylprop-1-en-1-amine (1.0 equiv.), and zinc trifluoromethanesulfonate (0.25 equiv.) was stirred to blend its contents for 15 min at room temperature under N2. Then the mixture was sonicated (100 W) at 36-39° C. for 24 h. A mixture of THF:H2O=10:1 was added to the mixture and sonicated. The mixture was concentrated and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was evaporated under reduced pressure and the residue was purified by silica gel chromatography (petroleum ether; petroleum ether:ethyl acetate=50:1, 10:1) to afford the title compound methyl 2,2-dimethyl-3-oxocyclobutanecarboxylate (29% yield) as a light yellow oil. 1H NMR (400 MHz, CDCl3) δ (ppm) 3.73 (s, 3H), 3.51 (dd, J=7.6 Hz, 18.4 Hz, 1H), 3.07 (q, J=9.2 Hz, 18 Hz 1H), 2.94 (t, J=7.2 Hz, 8.8 Hz, 1H), 1.29 (s, 3H), 1.09 (s, 3H).
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